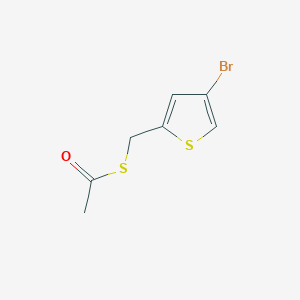
(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a nitro group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, a phenylboronic acid, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Boronic Acid:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, and the boronic acid can undergo oxidation to form boronic esters or other derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Major Products
科学的研究の応用
(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid reacts with the palladium complex, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, where the two organic groups are coupled, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the nitro and Boc-protected amino groups, making it less versatile for certain applications.
(2-Aminomethylphenyl)boronic Acid: Similar structure but without the Boc protection and nitro group, leading to different reactivity and applications.
(2-Nitrophenyl)boronic Acid: Lacks the Boc-protected amino group, which limits its use in certain synthetic applications.
Uniqueness
(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid is unique due to the presence of both the nitro group and the Boc-protected amino group, which provide additional functional handles for further chemical modifications and enhance its utility in complex synthetic routes .
特性
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)14-7-8-4-5-9(15(19)20)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENNTMTCLWTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)












![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)
